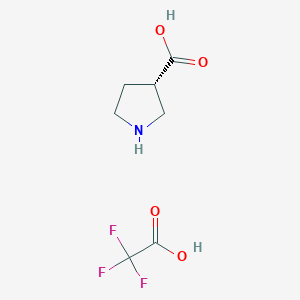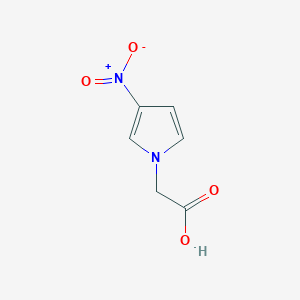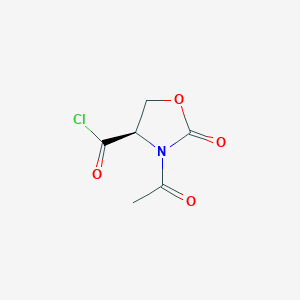
2-Phenyl-1,3-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyloxazolidin-4-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as chiral auxiliaries in asymmetric synthesis and as antibacterial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reduction of a precursor compound using potassium borohydride under acidic conditions, followed by cyclization with diethyl carbonate under alkaline conditions . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: For industrial-scale production, the synthesis of 2-phenyloxazolidin-4-one can be optimized by using readily available raw materials and ensuring the reaction conditions are safe and scalable. The process involves the use of non-flammable and non-explosive reagents, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic organic chemistry .
Applications De Recherche Scientifique
2-Phenyloxazolidin-4-one has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of oxazolidinones, such as linezolid, are used as antibacterial agents.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-phenyloxazolidin-4-one and its derivatives, particularly in antibacterial applications, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This unique mechanism makes it effective against resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced efficacy and tolerability.
Uniqueness: 2-Phenyloxazolidin-4-one is unique due to its versatility in synthetic applications and its role as a precursor to various biologically active compounds. Its ability to act as a chiral auxiliary and its effectiveness in antibacterial applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
38052-67-4 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) |
Clé InChI |
RVFRYUNGRFJAFI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


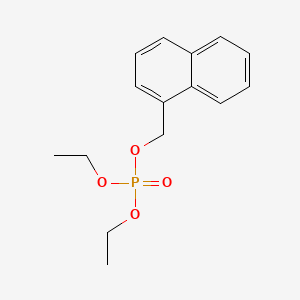
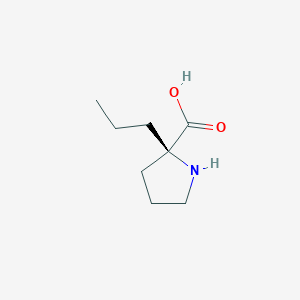

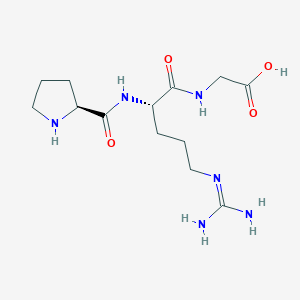
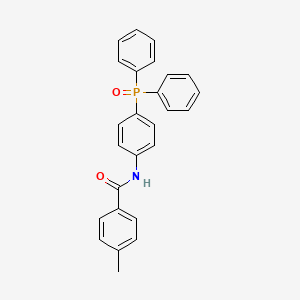
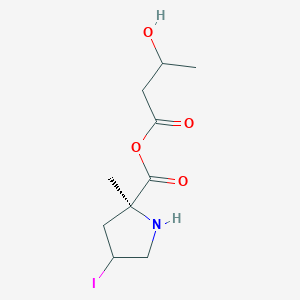

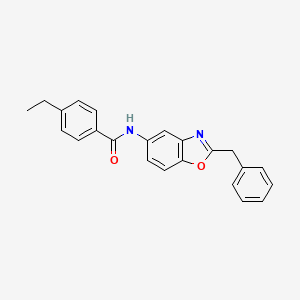
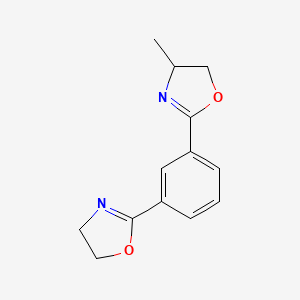

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
